Cas no 622-46-8 (Phenyl carbamate)
Phenyl carbamate Chemical and Physical Properties
Names and Identifiers
-
- Phenyl carbamate
- carbamic acid phenyl ester
- EINECS 210-737-1
- phenyl aminooate
- phenyl urethane
- Carbamic acid, phenyl ester
- phenol carbamate
- JKB257U27V
- BSCCSDNZEIHXOK-UHFFFAOYSA-N
- O-Phenyl carbamate
- mono-phenylcarbamate
- mono-phenol carbamate
- Phenyl carbamate, 97%
- NSC66509
- Carbamic acid, phenyl ester (8CI)
- 7861AF
- STK368404
- 622-46-8
- DTXSID20211237
- Z33547080
- CHEMBL173183
- CCRIS 5071
- AKOS005444173
- Q27281550
- NCI60_022430
- NSC 66509
- SY109407
- EN300-94219
- A833672
- CHEBI:195069
- CS-16342
- UNII-JKB257U27V
- CS-0095625
- NSC-66509
- NS00034975
- AI3-50866
- SCHEMBL11857065
- MFCD00007961
- FT-0632612
- InChI=1/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9
- SCHEMBL7566
- DB-054104
-
- MDL: MFCD00007961
- Inchi: 1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
- InChI Key: BSCCSDNZEIHXOK-UHFFFAOYSA-N
- SMILES: O(C(N)=O)C1C=CC=CC=1
- BRN: 2042627
Computed Properties
- Exact Mass: 137.04800
- Monoisotopic Mass: 137.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: White solid
- Density: 1.2528 (rough estimate)
- Melting Point: 149-152 °C (lit.)
- Boiling Point: 251.96°C (rough estimate)
- Flash Point: 159.3 °C
- Refractive Index: 1.5030 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 52.32000
- LogP: 1.84440
- Solubility: Slightly soluble in water.
Phenyl carbamate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
Phenyl carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenyl carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P21404-5G |
Phenyl carbamate |
622-46-8 | 5g |
¥518.24 | 2023-11-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P21404-25G |
Phenyl carbamate |
622-46-8 | 25g |
¥2103.69 | 2023-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P914417-25g |
Phenyl carbamate |
622-46-8 | 98% | 25g |
1,078.20 | 2021-05-17 | |
| TRC | P622465-5g |
Phenyl Carbamate |
622-46-8 | 5g |
$69.00 | 2023-05-17 | ||
| TRC | P622465-10g |
Phenyl Carbamate |
622-46-8 | 10g |
$115.00 | 2023-05-17 | ||
| TRC | P622465-25g |
Phenyl Carbamate |
622-46-8 | 25g |
$ 195.00 | 2022-06-03 | ||
| TRC | P622465-50g |
Phenyl Carbamate |
622-46-8 | 50g |
$414.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P96640-1g |
Phenyl carbamate |
622-46-8 | 95% | 1g |
¥29.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P96640-5g |
Phenyl carbamate |
622-46-8 | 95% | 5g |
¥71.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P96640-25g |
Phenyl carbamate |
622-46-8 | 25g |
¥936.0 | 2021-09-04 |
Phenyl carbamate Suppliers
Phenyl carbamate Related Literature
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Yun-Jie Tsou,Ren-You Guan,Jeng-Liang Han Org. Biomol. Chem. 2021 19 5836
-
Vijay V,Manjusha V. Karkhelikar,B. Sridhar,Nedaossadat Mirzadeh,Suresh Bhargava,Pravin R. Likhar Org. Biomol. Chem. 2016 14 288
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Junjie Gao,Huiquan Li,Yifei Zhang,Yi Zhang Green Chem. 2007 9 572
-
Mohammad Saraji,Narges Mehrafza RSC Adv. 2017 7 50210
Additional information on Phenyl carbamate
Phenyl carbamate: Chemical Properties, Applications, and Recent Research Developments
Phenyl carbamate, a compound with the CAS number 622-46-8, is a significant chemical entity in the field of pharmaceuticals and agrochemicals. This compound belongs to the class of carbamates, which are known for their versatile applications due to their structural and functional properties. The molecular structure of Phenyl carbamate consists of a phenyl group attached to a carbamate functional group, which contributes to its unique reactivity and utility in various chemical processes.
The chemical formula for Phenyl carbamate is C₆H₅COONH₂, reflecting its composition of carbon, hydrogen, oxygen, and nitrogen atoms. The presence of the carbamate group makes this compound a potential intermediate in the synthesis of more complex molecules. Its stability under various conditions and its ability to undergo selective reactions have made it a valuable building block in organic synthesis.
In recent years, Phenyl carbamate has garnered attention in the scientific community due to its potential applications in drug development. Carbamates are known to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. Researchers have been exploring the pharmacological potential of Phenyl carbamate as a lead compound for developing new therapeutic agents.
One of the most intriguing aspects of Phenyl carbamate is its role in the synthesis of biologically active molecules. The carbamate group can be easily modified through various chemical reactions, allowing for the creation of derivatives with enhanced biological activity. For instance, studies have shown that derivatives of Phenyl carbamate can interact with specific enzymes and receptors in the body, leading to potential therapeutic effects.
Recent research has focused on the development of novel derivatives of Phenyl carbamate that exhibit improved pharmacokinetic properties. These derivatives are designed to enhance bioavailability, reduce toxicity, and target specific disease pathways more effectively. The use of computational methods and high-throughput screening has accelerated the discovery process, leading to several promising candidates for further clinical investigation.
The agrochemical industry has also recognized the potential of Phenyl carbamate as a precursor for developing new pesticides and herbicides. The compound's ability to interfere with metabolic pathways in pests makes it an attractive candidate for creating environmentally friendly agrochemicals. Researchers are exploring ways to optimize the synthesis of Phenyl carbamate derivatives to improve their efficacy while minimizing environmental impact.
Another area where Phenyl carbamate has shown promise is in materials science. The compound's unique chemical properties make it suitable for use in the development of advanced materials such as polymers and coatings. These materials can exhibit enhanced durability, thermal stability, and other desirable characteristics due to the presence of the carbamate group in their structure.
In conclusion, Phenyl carbamate (CAS no 622-46-8) is a versatile compound with significant applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and reactivity make it a valuable building block for synthesizing biologically active molecules and advanced materials. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in modern chemistry.
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